molecular formula C24H23N3O2 B2973127 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452090-08-3

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide

Cat. No.: B2973127
CAS No.: 452090-08-3
M. Wt: 385.467
InChI Key: KNUORWMJKDJTBP-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide is a complex organic compound featuring a carbazole core, a methoxyphenyl group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the carbazole core The carbazole can be synthesized through the cyclization of phenols with formaldehyde and acetic anhydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of temperature, pressure, and reaction times to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with increased oxidation states.

  • Reduction: Production of reduced carbazole derivatives.

  • Substitution: Introduction of various substituents on the carbazole core.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as potential bioactive compounds in drug discovery.

  • Industry: It can be used in the production of advanced materials and electronic devices.

Comparison with Similar Compounds

  • 3-(9H-carbazol-9-yl)phenylboronic acid

  • 3-(9H-carbazol-9-yl)benzonitrile

  • Poly-3-(9H-carbazol-9-yl)propylmethacrylate

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUORWMJKDJTBP-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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